diABZI-C2-NH2 is derived from amidobenzimidazole derivatives, which have been explored for their ability to modulate immune responses. These compounds are classified as small molecule immunomodulators and are being investigated for their efficacy in enhancing anti-tumor immunity by activating the STING pathway .
The synthesis of diABZI-C2-NH2 involves several steps, typically starting from simpler organic precursors. The compound can be synthesized through a multi-step reaction process that includes:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction times, are critical for optimizing the synthesis process.
The molecular structure of diABZI-C2-NH2 can be represented with its chemical formula and key structural features:
The three-dimensional conformation of diABZI-C2-NH2 can be analyzed using X-ray crystallography or computational modeling to understand its interaction with the STING receptor .
diABZI-C2-NH2 primarily functions through its interaction with the STING receptor, leading to various downstream effects. Key reactions include:
The mechanism by which diABZI-C2-NH2 exerts its effects involves several steps:
Relevant data on melting point, boiling point, and specific heat capacity may also be determined through experimental methods .
diABZI-C2-NH2 has significant potential in scientific research and therapeutic applications:
The symmetrical dimeric amidobenzimidazole (ABZI) scaffold of diABZI-C2-NH2 originated from strategic efforts to enhance stimulator of interferon genes binding and cellular potency. Structural studies revealed that stimulator of interferon genes functions as a symmetrical dimer, suggesting that bivalent ligands could simultaneously engage both protomers of the stimulator of interferon genes dimer. This design exploited the inherent symmetry of the stimulator of interferon genes protein, enabling dual-point binding that significantly increases avidity compared to monomeric compounds [6] [10]. The dimeric architecture was achieved through covalent linkage of two symmetry-related amidobenzimidazole pharmacophores, creating a single optimized ligand (designated "diABZI") with geometrically complementary binding domains [6]. Biochemical characterization demonstrated that dimeric amidobenzimidazole compounds exhibited up to 100-fold greater stimulator of interferon genes activation than their monomeric counterparts in cellular reporter assays, validating the bivalent approach [10].
The primary amine functionality (-NH₂) at the C2 position of diABZI-C2-NH2 serves as a critical determinant for precise molecular recognition within the stimulator of interferon genes binding pocket. Crystallographic analysis of human stimulator of interferon genes complexed with diABZI analogs reveals that the primary amine forms a hydrogen-bonding network with Glu260 and Ser162 residues in the stimulator of interferon genes ligand-binding domain [8]. This specific interaction anchors the compound in an optimal orientation for inducing stimulator of interferon genes conformational activation. Comparative binding studies demonstrate that substitution of the primary amine with non-polar methyl groups reduces stimulator of interferon genes activation by >80%, while carboxylate substitutions abolish activity completely, underscoring the requirement for a positively charged moiety at this position [6]. The primary amine also enhances aqueous solubility, addressing a key limitation of earlier non-nucleotide stimulator of interferon genes agonists and facilitating systemic administration in preclinical models [10].
Table 1: Impact of C2 Substituents on Stimulator of Interferon Genes Agonist Activity
C2 Substituent | Binding Affinity (Kd, μM) | IFN-β Induction (EC₅₀, μM) | Cellular Potency |
---|---|---|---|
Primary amine (-NH₂) | 0.07 ± 0.01 | 0.13 ± 0.02 | ++++ |
Methyl (-CH₃) | 3.2 ± 0.4 | 5.8 ± 0.7 | + |
Carboxylate (-COOH) | >100 | >50 | - |
Hydroxyl (-OH) | 1.5 ± 0.3 | 2.9 ± 0.5 | ++ |
Hydrogen (-H) | 8.7 ± 1.2 | 12.4 ± 1.8 | ± |
Structure-activity relationship studies reveal profound differences between dimeric diABZI-C2-NH2 and monomeric amidobenzimidazole derivatives. Monomeric amidobenzimidazole compounds exhibit weak stimulator of interferon genes activation (EC₅₀ >10 μM) due to their inability to bridge both protomers of the stimulator of interferon genes dimer [6]. In contrast, diABZI-C2-NH2 achieves submicromolar potency (EC₅₀ = 0.13 μM) through cooperative binding, where the dimeric structure enables simultaneous engagement of both stimulator of interferon genes subunits [10]. Cellular assays demonstrate that diABZI-C2-NH2 induces sustained interferon signaling lasting >24 hours post-treatment, whereas monomeric analogs trigger only transient responses (<6 hours) [6]. The bivalent binding mode of diABZI-C2-NH2 also confers greater species selectivity, with 50-fold higher potency for human stimulator of interferon genes compared to murine isoforms, while monomeric compounds show negligible species discrimination [10]. These structure-activity relationship findings validate the strategic advantage of dimeric architectures for achieving potent and selective stimulator of interferon genes activation.
The ethylenediamine linker in diABZI-C2-NH2 serves as a critical structural element that governs spatial orientation, conformational flexibility, and stimulator of interferon genes dimerization efficiency. Structure-activity relationship studies demonstrate that optimal linker length spans 10-15 Å to precisely bridge the distance between amidobenzimidazole pharmacophores bound to each stimulator of interferon genes protomer [6]. Shorter linkers (<8 Å) restrict conformational flexibility and reduce stimulator of interferon genes activation by >90%, while longer linkers (>20 Å) permit excessive flexibility that diminishes cooperative binding effects [10]. The ethylenediamine moiety provides balanced rigidity and hydrophilicity, enhancing cellular permeability while maintaining optimal pharmacophore positioning. Systematic comparison of linker chemistries reveals that polyethylene glycol-based linkers reduce stimulator of interferon genes agonist activity due to excessive rotational freedom, whereas aromatic linkers induce steric clashes within the binding pocket [8].
Table 2: Structure-Activity Relationship of Linker Modifications in diABZI Analogs
Linker Chemistry | Length (Å) | Flexibility | Stimulator of Interferon Genes Dimerization (EC₅₀, μM) | Cellular Activity |
---|---|---|---|---|
Ethylenediamine (diABZI-C2-NH2) | 12.3 | Moderate | 0.13 ± 0.02 | ++++ |
Ethylene glycol | 13.1 | High | 2.7 ± 0.4 | ++ |
Hexanediamine | 14.9 | Moderate | 0.28 ± 0.05 | +++ |
Benzene-1,4-diamine | 10.8 | Low | 1.9 ± 0.3 | + |
Triethylene glycol | 18.2 | Very High | 8.5 ± 1.1 | ± |
Crystallographic evidence confirms that the ethylenediamine linker in diABZI-C2-NH2 facilitates optimal stimulator of interferon genes dimer closure to 50% of the apo conformation, whereas natural cyclic dinucleotides induce >90% closure [8]. This partial closure mechanism represents a distinct activation modality that preserves accessibility to regulatory proteins while still enabling robust downstream signaling [6]. The linker chemistry thus serves as a critical determinant not only for binding affinity but also for the precise conformational changes that govern subsequent immune signaling events.
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3